molecular formula C24H26ClN3O2S B2999543 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1177922-36-9

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Cat. No.: B2999543
CAS No.: 1177922-36-9
M. Wt: 456
InChI Key: OQNNWGAFFROQTG-UHFFFAOYSA-N
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Description

This compound features a naphthamide core linked to a 6-methylbenzo[d]thiazole moiety via a tertiary amine group, with a dimethylaminoethyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Key structural elements include:

  • Benzo[d]thiazole ring: A common pharmacophore in kinase inhibitors and antimicrobial agents.
  • Dimethylaminoethyl group: Imparts basicity, facilitating salt formation and improving bioavailability.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S.ClH/c1-16-9-10-20-22(13-16)30-24(25-20)27(12-11-26(2)3)23(28)19-14-17-7-5-6-8-18(17)15-21(19)29-4;/h5-10,13-15H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNNWGAFFROQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action would be a reduction in the symptoms associated with the processes it affects. For example, if the compound acts as an anti-inflammatory agent, it could reduce inflammation and associated pain.

Biological Activity

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C21H26ClN3O2S
  • Molecular Weight: 420.0 g/mol
  • CAS Number: 1216695-57-6

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, benzothiazole derivatives have been shown to exhibit inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth and has implications for cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer properties of benzothiazole derivatives. For example:

  • In Vitro Studies: Compounds exhibiting similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Case Study: A study on a related compound showed significant tumor growth inhibition in xenograft models when administered at specific dosages, suggesting potential for clinical applications in oncology .

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties:

  • In Vitro Testing: The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .
  • Mechanism: The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pharmacological Applications

The compound's diverse biological activities suggest potential applications in various therapeutic areas:

  • Cancer Therapy: As an inhibitor of DHFR, it may be explored as a chemotherapeutic agent.
  • Antimicrobial Treatment: Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties, warranting further investigation into its use in neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Reddy et al., 2017Demonstrated that benzothiazole derivatives can inhibit DHFR, leading to reduced cellular proliferation in cancer cells.
Palladium-Catalyzed SynthesisHighlighted the synthesis of related compounds that exhibited significant antibacterial activity with MIC values below 50 µg/mL .
Neuroprotective StudyInvestigated the effects of similar compounds on neuronal injury models, showing promising results in reducing oxidative stress-induced damage .

Comparison with Similar Compounds

Benzo[d]thiazole Acetamide Derivatives (–13)

Compound Name Substituents (R) Molecular Weight Key Features
Target Compound (Hypothetical) 3-methoxy-2-naphthamide ~500 (estimated) Combines naphthamide hydrophobicity with a dimethylaminoethyl solubilizing group.
N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28) CF3O, 3,4-Cl 464.3 High lipophilicity due to halogenated aryl groups; potential for CNS activity.
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide HCl (11) 3-(methylsulfonyl) 484.0 Sulfonyl group enhances polarity and hydrogen bonding capacity.
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide HCl (12) 3-(ethylsulfonyl) 498.1 Increased steric bulk compared to methylsulfonyl; may affect target binding.
N-(...)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl (13) 4-(4-methylpiperidinylsulfonyl) 567.2 Piperidine sulfonyl group introduces conformational flexibility and basicity.

Key Differences :

  • Substituent Effects : The target compound’s methoxy group (electron-donating) contrasts with sulfonyl or halogenated groups (electron-withdrawing) in analogs, altering electronic properties and binding interactions.
  • Molecular Weight : Higher molecular weight in analogs with sulfonyl groups (e.g., 567.2 in ) may reduce blood-brain barrier permeability compared to the target compound.

Quinoline and Quinoxaline Derivatives ()

Compound Name Core Structure Molecular Weight Key Features
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) Quinoline 309.8 Smaller molecular weight; hydroxyquinoline may chelate metal ions.
N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (4a-h) Quinoxaline ~400–450 Bicyclic nitrogen-rich core; thioether linkages enhance redox activity.

Key Differences :

  • Functional Groups: The dimethylaminoethyl group in the target compound improves solubility relative to non-ionic substituents in quinoxaline derivatives.

Thiazole and Triazole-Linked Compounds ()

Compound Name Core Structure Molecular Weight Key Features
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole-naphthoxy 404.1 Click chemistry product; triazole enhances metabolic stability.
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12a) Thiazole 344.8 Chloromethyl group increases reactivity; sulfonyl improves solubility.

Key Differences :

  • Stability : The target compound’s benzo[d]thiazole and naphthamide groups likely confer greater metabolic stability compared to triazole-linked analogs.

Pharmacological and Physicochemical Considerations

  • Solubility: The hydrochloride salt form and dimethylaminoethyl group in the target compound enhance water solubility compared to neutral analogs like compound 28 ().
  • Lipophilicity : Methoxy and methyl groups on the benzo[d]thiazole ring likely lower logP values relative to halogenated or sulfonylated analogs, balancing permeability and solubility.
  • Target Binding: The naphthamide core may interact with hydrophobic enzyme pockets, while the dimethylaminoethyl group could engage in cationic-π interactions, a feature absent in simpler acetamides ().

Q & A

Q. What are the foundational steps for synthesizing this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions starting with substituted phenols or naphthols. For example, coupling reactions using dimethylaminoethylamine and 6-methylbenzothiazol-2-amine derivatives are performed in polar aprotic solvents (e.g., DMF or pyridine) with bases like K₂CO₃ or triethylamine. Key intermediates, such as chloroacetamides or azido derivatives, are synthesized via nucleophilic substitution or azide displacement . Reaction progress is monitored by TLC, and crude products are purified via recrystallization (e.g., methanol or ethanol) without column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amides, C-N stretch for dimethylamino groups).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in naphthyl/benzothiazole regions).
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., deviations <0.4% indicate high purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst selection : Piperidine or ZnCl₂ in solvent-free conditions enhances cyclization efficiency for heterocyclic intermediates .
  • Solvent effects : Polar solvents (e.g., dioxane) improve solubility of aromatic intermediates, while aprotic solvents minimize side reactions .
  • Temperature control : Reflux conditions (~100–120°C) accelerate amide bond formation, while lower temperatures (0–5°C) prevent decomposition during acid chloride reactions .

Q. What intermolecular interactions stabilize the crystal structure of related thiazole-acetamide derivatives?

X-ray crystallography reveals centrosymmetric dimers formed via N–H⋯N hydrogen bonds between the benzothiazole nitrogen and amide protons. Additional stabilization arises from C–H⋯O/F interactions involving methoxy or halogen substituents . These interactions influence solubility and melting points, critical for formulation studies.

Q. How does structural modification of the benzothiazole or naphthamide moiety affect biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) on the benzothiazole ring enhance binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), a target in anaerobic pathogens .
  • Side-chain variations : Extending the dimethylaminoethyl chain improves solubility but may reduce blood-brain barrier penetration in neuroactive studies .

Q. What in vitro models are used to evaluate enzyme inhibition or cytotoxicity?

  • PFOR inhibition assays : Measure IC₅₀ values via NADH oxidation rates in Clostridium spp. lysates .
  • Cell viability tests : Use MTT assays on cancer cell lines (e.g., HepG2) to assess apoptosis induction linked to thiazole-mediated ROS generation .

Methodological Challenges and Contradictions

Q. How do conflicting synthetic protocols for chloroacetamide intermediates impact reproducibility?

uses dichloromethane with triethylamine, while employs dioxane with ZnCl₂. The former yields faster reactions but requires strict anhydrous conditions, whereas the latter improves regioselectivity for thiazolidinone formation. Researchers must validate solvent-catalyst compatibility for specific substrates .

Q. Why do NMR spectra of structurally similar compounds show unexpected splitting patterns?

Dynamic rotational isomerism in the dimethylaminoethyl group can cause signal broadening or splitting. Low-temperature NMR (−20°C) or deuterated DMSO as a solvent resolves these ambiguities by slowing conformational exchange .

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